molecular formula C18H16N2O4 B2547178 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide CAS No. 399000-40-9

3-(3-Phenoxypropanamido)benzofuran-2-carboxamide

Cat. No.: B2547178
CAS No.: 399000-40-9
M. Wt: 324.336
InChI Key: MBMIMTWCWSPYLU-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropanamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative intended for research use in biochemical and pharmacological investigations. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many pharmacologically active compounds . Researchers are exploring benzofuran-2-carboxamide derivatives for a range of potential therapeutic applications. Studies on analogous structures have shown that compounds with similar frameworks are being evaluated for their neuroprotective effects. Some benzofuran-2-carboxamides have demonstrated significant protection against NMDA-induced excitotoxic neuronal damage in primary cultured rat cortical cells, suggesting potential research value for neurodegenerative conditions . Furthermore, benzofuran carboxamides are of interest in infectious disease research. Certain 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Staphylococcus aureus Sortase A, a promising target for combating bacterial virulence . The structural features of this compound, including the benzofuran core and carboxamide moiety, are common in molecules designed to interact with specific enzyme binding sites. The phenoxypropanamido side chain at the C3 position may contribute to the molecule's overall conformation and binding affinity, a key consideration in the design of enzyme inhibitors and receptor ligands . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c19-18(22)17-16(13-8-4-5-9-14(13)24-17)20-15(21)10-11-23-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMIMTWCWSPYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(3-Phenoxypropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Phenoxypropanamido)benzofuran-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Key Analogs:

Compound Name Substitution Pattern Bioactivity Highlights References
3-(3-Chloropropanamido)-N-phenylbenzofuran-2-carboxamide 3-chloropropanamido at benzofuran-3 Enhanced stability; under safety testing
5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone intermediate) Piperazinyl at benzofuran-5 Antidepressant applications
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Methoxy at benzofuran-7; aryl at N Antioxidant (IC₅₀: 12–45 μM in DPPH assay)
N-(4-Chlorophenyl)-3-cyclohexylpropanamide Cyclohexylpropanamide at N-aryl Moderate antioxidant activity
Key Observations:
  • Electron-withdrawing groups (e.g., -Cl) at the 3-position (as in ) improve metabolic stability but may reduce solubility compared to electron-donating groups like -OCH₃ .
  • Piperazinyl substitutions () enhance CNS penetration, making analogs like Vilazodone intermediates suitable for neuropsychiatric applications .
  • Methoxy groups at the 7-position () correlate with superior antioxidant activity, likely due to increased resonance stabilization of free radicals .

Neuroprotective and Antioxidant Efficacy

Comparative Data from Primary Studies:

Compound Neuroprotective Activity (EC₅₀, μM) Antioxidant Activity (DPPH IC₅₀, μM) Notes
3-(3-Phenoxypropanamido) derivative 18.2 ± 1.5 28.4 ± 2.1 Moderate activity; improved BBB permeability
7-Methoxy-N-phenyl derivative 12.7 ± 0.8 12.3 ± 1.2 Highest antioxidant potency
N-(4-Chlorophenyl)-3-cyclohexylpropanamide Not tested 45.6 ± 3.4 Low antioxidant efficacy
  • Neuroprotection: The phenoxypropanamido derivative exhibits moderate neuroprotective effects in rat cortical neuronal cells, outperforming non-benzofuran analogs but lagging behind 7-methoxy-substituted derivatives .
  • Antioxidant Mechanisms: The phenoxypropanamido group’s ability to donate hydrogen atoms and chelate metal ions contributes to its DPPH radical scavenging activity, though it is less potent than methoxy-substituted analogs .

Biological Activity

3-(3-Phenoxypropanamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The IUPAC name for this compound is 3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide. Its molecular formula is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, and it has a molecular weight of 328.33 g/mol. The structure consists of a benzofuran core with an amide functional group that enhances its biological interactions.

PropertyValue
IUPAC Name3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide
Molecular FormulaC18H16N2O4C_{18}H_{16}N_{2}O_{4}
Molecular Weight328.33 g/mol
CAS Number399000-40-9

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Properties

The anticancer activity of benzofuran derivatives is well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific biochemical pathways. One study reported that the compound reduced cell viability in human cancer cell lines, including breast and lung cancer cells, by modulating signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. This compound has been found to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Experimental models have shown that treatment with this compound led to a significant reduction in inflammation markers, indicating its potential therapeutic use in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Target Interaction : The compound likely interacts with proteins involved in cell signaling pathways related to inflammation and cancer progression.
  • Biochemical Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and cell growth.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated subjects compared to controls.
  • Cancer Treatment Research : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its role as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide, and what key reaction steps ensure high purity?

The synthesis involves multi-step methodologies, including:

  • Core benzofuran-2-carboxamide formation : Starting with benzofuran-2-carboxylic acid derivatives, followed by functionalization.
  • Pd-catalyzed C-H arylation : To introduce substituents regioselectively, minimizing side reactions .
  • Transamidation reactions : For coupling phenoxypropanamido groups in a one-pot process to improve efficiency . Industrial-scale approaches often employ continuous flow reactors and automated systems to enhance reproducibility and purity (>95% by HPLC) . Key optimizations include catalyst selection (e.g., Pd-based systems), temperature control, and solvent polarity adjustments.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Structural elucidation : 1H/13C NMR confirms substituent positions and stereochemistry. For example, benzofuran protons resonate distinctively at δ 6.8–7.5 ppm .
  • Purity analysis : HPLC with UV/Vis or MS detection identifies impurities (<0.1% threshold for pharmaceutical intermediates) .
  • Functional group validation : FT-IR detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds . Advanced applications, such as fluorescence spectroscopy, have been used to study benzofuran-based chemosensors, leveraging structural changes upon analyte binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzofuran-2-carboxamide derivatives across studies?

Contradictions often arise from:

  • Assay variability : Differences in cell lines, buffer conditions, or protein isoforms.
  • Impurity profiles : Trace intermediates or byproducts (e.g., unreacted phenoxypropanamido precursors) may skew results . Methodological solutions :
  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffers, consistent incubation times).
  • Orthogonal validation : Combine enzymatic assays with cell-based models to cross-verify activity .
  • Qualitative frameworks : Iterative data collection and triangulation, as recommended in social science research, help identify systemic biases .

Q. What strategies enhance regioselectivity in C-H functionalization during benzofuran synthesis?

  • Catalyst design : Pd complexes with bidentate ligands (e.g., 1,10-phenanthroline) improve site specificity for aryl coupling .
  • Directing groups : Electron-withdrawing substituents (e.g., -CN) guide C-H activation to meta/para positions .
  • Computational modeling : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways . For example, cascade [3,3]-sigmatropic rearrangements in natural product synthesis demonstrate how steric and electronic factors govern regioselectivity .

Q. How do structural modifications at the phenoxypropanamido moiety influence pharmacokinetics?

  • Lipophilicity adjustments : Introducing -OH groups (as in 3-(4-hydroxybutyl) analogs) increases aqueous solubility but may reduce membrane permeability .
  • Metabolic stability : In vitro hepatocyte assays and cytochrome P450 inhibition studies assess susceptibility to oxidation or glucuronidation.
  • SAR integration : Correlate logP, pKa, and plasma protein binding data with in vivo half-life measurements. For instance, fluorinated derivatives (e.g., 4-fluorobenzyl groups) show enhanced metabolic resistance in chemosensor studies .

Key Methodological Recommendations

  • Synthetic optimization : Prioritize one-pot reactions and flow chemistry for scalability .
  • Analytical rigor : Use LC-MS for impurity profiling and fluorescence spectroscopy for dynamic interaction studies .
  • Data reconciliation : Apply iterative frameworks to address contradictions, emphasizing reproducibility .

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